molecular formula C14H17ClO2S B2355089 [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287285-73-6

[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2355089
CAS RN: 2287285-73-6
M. Wt: 284.8
InChI Key: KXVYDCSHSBFSGK-UHFFFAOYSA-N
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Description

[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as MBPMS, is a chemical compound that has been widely used in scientific research. MBPMS is a sulfonyl chloride derivative that is commonly used as a reagent for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is based on its ability to react with various functional groups. [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride reacts with alcohols and amines to form sulfonate esters and sulfonamides, respectively. The reaction is reversible and the protecting group can be removed under mild conditions. The reaction of [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride with other functional groups, such as carboxylic acids and ketones, has also been reported.
Biochemical and Physiological Effects:
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has no known biochemical or physiological effects. It is a synthetic reagent that is used in laboratory experiments and has no therapeutic value.

Advantages and Limitations for Lab Experiments

[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several advantages as a reagent for laboratory experiments. It is easy to handle and store, and it is relatively inexpensive. [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is also a versatile reagent that can be used for the synthesis of various organic compounds. However, [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has some limitations. It is a toxic and corrosive compound that should be handled with care. In addition, [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is not suitable for the synthesis of compounds that are sensitive to acidic conditions.

Future Directions

There are several future directions for the use of [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in scientific research. One direction is the development of new synthetic methods that use [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride as a reagent. Another direction is the application of [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in the synthesis of biologically active compounds. [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be used as a reagent for the synthesis of sulfonamide-containing compounds that have potential therapeutic value. Finally, the use of [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in the synthesis of chiral compounds is an area of active research. [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.

Synthesis Methods

[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized by reacting 3-(3-methylbenzyl)-1-bicyclo[1.1.1]pentane with methanesulfonyl chloride in the presence of triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used as a protecting group for alcohols and amines. [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is also used as a reagent for the synthesis of sulfonamides and other sulfonyl-containing compounds. In addition, [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been used as a reagent for the synthesis of chiral compounds.

properties

IUPAC Name

[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2S/c1-11-3-2-4-12(5-11)6-13-7-14(8-13,9-13)10-18(15,16)17/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVYDCSHSBFSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC23CC(C2)(C3)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

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